molecular formula C19H22N2 B13953835 1-(5h-Dibenzo[b,f]azepin-5-yl)-n,n-dimethylpropan-2-amine CAS No. 63918-76-3

1-(5h-Dibenzo[b,f]azepin-5-yl)-n,n-dimethylpropan-2-amine

Cat. No.: B13953835
CAS No.: 63918-76-3
M. Wt: 278.4 g/mol
InChI Key: BSZNQHDGIACTOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5H-Dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-2-amine is a chemical compound of significant interest in neuroscience and medicinal chemistry research. This substance features a tricyclic dibenzo[b,f]azepine core structure, a scaffold recognized for its relevance in psychoactive pharmaceuticals . The molecular structure incorporates a dimethylaminoalkyl side chain, a feature common to many biologically active compounds that influences physicochemical properties including solubility and bioavailability . Researchers utilize this compound primarily as a chemical reference standard and a synthetic intermediate in the development of novel pharmacological tools. The dibenzo[b,f]azepine structural motif is historically prominent in neuropsychopharmacology, particularly in the study of tricyclic antidepressant agents and their mechanisms of action . These mechanisms often involve modulation of monoaminergic neurotransmitter systems, including interactions with transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT) . The compound serves as a valuable building block for designing and synthesizing molecular probes, such as photoaffinity labels, which enable the identification and characterization of biological target proteins and binding sites . It is strictly for research applications in controlled laboratory environments. This product is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary consumption. Researchers handling this compound should adhere to appropriate safety protocols and consult all relevant Safety Data Sheet (SDS) information prior to use.

Properties

CAS No.

63918-76-3

Molecular Formula

C19H22N2

Molecular Weight

278.4 g/mol

IUPAC Name

1-benzo[b][1]benzazepin-11-yl-N,N-dimethylpropan-2-amine

InChI

InChI=1S/C19H22N2/c1-15(20(2)3)14-21-18-10-6-4-8-16(18)12-13-17-9-5-7-11-19(17)21/h4-13,15H,14H2,1-3H3

InChI Key

BSZNQHDGIACTOZ-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C2=CC=CC=C2C=CC3=CC=CC=C31)N(C)C

Origin of Product

United States

Preparation Methods

Catalytic Dehydrogenation of Iminodibenzyl

The key intermediate for the target compound is 5H-Dibenzo[b,f]azepine (also known as iminostilbene). A well-documented and efficient method for its synthesis is catalytic dehydrogenation of 10,11-Dihydro-5H-dibenzo[b,f]azepine (iminodibenzyl).

  • Process Description:

    • Iminodibenzyl is subjected to catalytic dehydrogenation either in gaseous or liquid phase.
    • The gaseous phase method involves passing iminodibenzyl vapors through a catalyst-packed column at high temperatures (350–620°C).
    • The liquid phase method, more economical and milder, is performed at 180–280°C using a hydrogen acceptor such as nitrotoluene.
    • Catalysts include noble metals (platinum, palladium on activated carbon), metal oxides (Fe2O3, Cr2O3), or sulfur/selenium-based catalysts supported on carbon or silica gel.
  • Advantages of Liquid Phase Catalytic Dehydrogenation:

    • Single-step reaction.
    • Lower temperature (210–250°C preferred).
    • Simplified product recovery by filtration and precipitation.
  • Reaction Scheme:

Step Reactant Catalyst Conditions Product
1 Iminodibenzyl (10,11-Dihydro-5H-dibenzo[b,f]azepine) Pd/C, Pt/C, Fe2O3, or Cr2O3 180–280°C, liquid phase, nitrotoluene as H-acceptor 5H-Dibenzo[b,f]azepine (iminostilbene)

This process is patented (EP0237952B1) and represents a significant improvement over older multi-step syntheses involving acylation, bromination, and deacylation.

Functionalization: Introduction of N,N-Dimethylpropan-2-amine Side Chain

Alkylation of the Dibenzoazepine Core

The next step involves the attachment of the N,N-dimethylpropan-2-amine side chain at the 5-position of the dibenzoazepine nucleus.

  • General Approach:

    • Alkylation of the 5-position of 5H-Dibenzo[b,f]azepine with an appropriate haloalkylamine or via reductive amination of a corresponding aldehyde intermediate.
    • The side chain is typically introduced as a 2-(N,N-dimethylamino)-2-methylpropyl group.
  • Typical Reaction Conditions:

    • Use of alkyl halides such as 2-chloro-N,N-dimethylpropylamine or related derivatives.
    • Base-mediated substitution or reductive amination using hydrogenation catalysts.
    • Solvents such as octane or other inert organic solvents.
    • Catalysts for reductive amination include PdCuZrOx under CO2/H2 atmosphere at 150°C for 15–30 hours.
  • Example from Literature:

    • N-methylation and reductive amination reactions catalyzed by PdCuZrOx catalyst under CO2/H2 pressure have been demonstrated to efficiently produce N,N-dimethylated amines from primary amines.

Integrated Preparation Route Summary

Step Reaction Type Reactants & Reagents Catalyst/Conditions Yield/Notes
1 Catalytic Dehydrogenation Iminodibenzyl + nitrotoluene Pd/C, Pt/C, Fe2O3; 210–250°C, liquid phase Efficient one-step synthesis of 5H-Dibenzo[b,f]azepine
2 Alkylation / Reductive Amination 5H-Dibenzo[b,f]azepine + 2-(N,N-dimethylamino)-2-methylpropyl halide or aldehyde PdCuZrOx catalyst; CO2 (1.0 MPa), H2 (2.5 MPa), 150°C, 15–30 h High yield N,N-dimethylated amine side chain attachment

Analytical and Purification Techniques

  • Purification:

    • Filtration of catalyst and precipitation of product using alcohols (methanol, ethanol, isopropanol) or alkanes (hexane, heptane).
    • Column chromatography for side chain functionalized products using petroleum ether/ethyl acetate mixtures.
  • Characterization:

    • NMR (1H, 13C, 2D NMR such as HSQC, HMBC) for structural elucidation.
    • Mass spectrometry (E.I., 70 eV) for molecular weight confirmation.
    • Stability-indicating UPLC methods have been developed for related compounds to separate impurities and degradation products.

Research Findings and Notes

  • The catalytic dehydrogenation method significantly reduces the number of synthetic steps and harsh conditions compared to older methods involving acylation and bromination.
  • Use of nitrotoluene as a hydrogen acceptor in liquid phase dehydrogenation improves reaction efficiency and product recovery.
  • The PdCuZrOx catalyst under CO2/H2 atmosphere is effective for N-methylation and reductive amination, enabling the introduction of the N,N-dimethylpropan-2-amine group with high yields.
  • Stability and impurity profiles of related compounds such as imipramine have been studied extensively, indicating the importance of controlled reaction conditions to minimize degradation.

Chemical Reactions Analysis

Types of Reactions

5-[2-(Dimethylamino)propyl]-5H-dibenz[b,f]azepine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, secondary amines, and substituted derivatives, which can further be utilized in various pharmacological applications .

Scientific Research Applications

5-[2-(Dimethylamino)propyl]-5H-dibenz[b,f]azepine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Imipramine belongs to a class of dibenzoazepine derivatives with varying substituents that influence pharmacological activity, selectivity, and safety. Below is a detailed comparison with key analogs:

Desipramine

  • Structure : 3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-N-methylpropan-1-amine (C₁₈H₂₂N₂).
  • Key Difference : Lacks one methyl group on the terminal amine compared to imipramine (N-methyl vs. N,N-dimethyl) .
  • Pharmacology: Greater selectivity for norepinephrine reuptake inhibition (vs. serotonin for imipramine) . Longer elimination half-life (14–62 hours vs. 11–25 hours for imipramine) due to reduced hepatic metabolism . Lower anticholinergic side effects but higher risk of cardiovascular toxicity .

Clomipramine

  • Structure : 3-(3-Chloro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine (C₁₉H₂₃ClN₂).
  • Key Difference : Chlorine atom at position 3 of the dibenzoazepine ring .
  • Pharmacology :
    • Enhanced serotonin reuptake inhibition potency compared to imipramine .
    • Used for obsessive-compulsive disorder (OCD) and treatment-resistant depression.
    • Higher risk of seizures and anticholinergic effects due to increased lipophilicity .

3,7-Dichloro Derivative

  • Structure : 3-(3,7-Dichloro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine (C₁₉H₂₂Cl₂N₂).
  • Key Difference : Two chlorine atoms at positions 3 and 7 .
  • Pharmacology: Increased receptor-binding affinity due to halogen-induced hydrophobic interactions. Limited clinical use due to hepatotoxicity observed in preclinical studies .

Azidobupramine

  • Structure : Derived from imipramine via azide substitution on the side chain .
  • Key Difference : Azide group replaces a methyl group on the terminal amine.
  • Application: Used in photoaffinity labeling studies to map neurotransmitter transporter binding sites . Non-therapeutic; primarily a research tool for structural biology.

Biological Activity

1-(5H-Dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-2-amine, commonly known as desmethyltrimipramine, is a dibenzoazepine derivative with potential pharmacological applications. This compound has garnered attention due to its structural characteristics and biological activities, particularly in the context of neuropharmacology and multidrug resistance (MDR) reversal.

Chemical Structure and Properties

  • Molecular Formula : C19H22N
  • Molecular Weight : 270.39 g/mol
  • CAS Number : 63918-76-3

The compound features a dibenzoazepine core, which is known for its diverse biological activities, including antidepressant and antipsychotic effects.

Biological Activity Overview

The biological activity of 1-(5H-Dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-2-amine can be categorized into several key areas:

1. Antidepressant and Anxiolytic Effects

Research indicates that compounds within the dibenzoazepine class exhibit significant antidepressant properties. The mechanism is believed to involve the modulation of neurotransmitter systems, particularly serotonin and norepinephrine reuptake inhibition.

2. Multidrug Resistance Reversal

A study evaluated the compound's potential as a P-glycoprotein (P-gp) inhibitor, which plays a critical role in drug efflux and resistance mechanisms in cancer cells. The findings suggest that certain dibenzoazepines can enhance the sensitivity of resistant cancer cell lines to chemotherapeutic agents by increasing intracellular drug accumulation and inhibiting efflux mechanisms .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntidepressantModulates serotonin and norepinephrine levels
AnxiolyticReduces anxiety-like behaviors in animal models
Multidrug ResistanceInhibits P-glycoprotein, enhancing chemotherapeutic efficacy
AntioxidantExhibits significant antioxidant properties against free radicals
AntimicrobialShows activity against various bacterial strains

Case Study: P-Glycoprotein Inhibition

In a specific study, a series of dibenzo[c,e]azepine derivatives were synthesized and tested for their ability to reverse MDR in K562/A02 cells. The most potent compound demonstrated a significant increase in the accumulation of Adriamycin (ADR), suggesting that the compound could serve as a lead for developing effective MDR reversal agents .

The proposed mechanisms by which 1-(5H-Dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-2-amine exerts its biological effects include:

  • Serotonin Reuptake Inhibition : Similar to other antidepressants, it may inhibit the reuptake of serotonin at the synaptic cleft.
  • P-Glycoprotein Interaction : By inhibiting P-glycoprotein, it increases the retention time of chemotherapeutic agents within cancer cells, thus enhancing their cytotoxic effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.